Methyl 2-(2-oxocyclopentyl)acetate
Overview
Description
Methyl 2-(2-oxocyclopentyl)acetate is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.183 g/mol . It features a cyclopentanone ring with two substituents at the 2-position: a methyl group and an acetate side chain. This compound is often used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(2-oxocyclopentyl)acetate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purity of the final product is often confirmed through techniques such as gas chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-oxocyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-(2-oxocyclopentyl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of methyl 2-(2-oxocyclopentyl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may act as a substrate for enzymes, leading to the formation of biologically active metabolites. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .
Comparison with Similar Compounds
- Ethyl 2-(2-oxocyclopentyl)acetate
- Methyl 2-(benzylthio)acetate
- Methyl 2-methyl-3-(3-methyl-2-oxocyclopentyl)propanoate
Comparison: Methyl 2-(2-oxocyclopentyl)acetate is unique due to its specific structural features, such as the cyclopentanone ring and the acetate side chain. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable in various synthetic applications .
Biological Activity
Methyl 2-(2-oxocyclopentyl)acetate, with the molecular formula C8H12O3, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its oxo and ester functional groups, which contribute to its reactivity. The compound typically appears as a solid and is noted for high purity levels, often exceeding 95% in commercial preparations.
Chemical Properties:
- Molecular Weight: Approximately 170.17 g/mol
- IUPAC Name: Methyl oxo(2-oxocyclopentyl)acetate
- CAS Number: 63053-54-3
Antimicrobial Activity
Many oxoesters exhibit antimicrobial effects. While direct studies on this compound's antimicrobial properties are scarce, compounds with similar structures have demonstrated efficacy against a range of pathogens.
Anticancer Properties
Some derivatives of similar compounds have been studied for their anticancer properties. For example, certain oxoesters have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. Further research is needed to evaluate the specific effects of this compound on cancer cell lines.
The mechanism of action for this compound involves its interaction with biomolecules. The presence of oxo groups and the ester functionality allow it to participate in nucleophilic and electrophilic reactions, which can alter the structure and function of biological molecules.
Synthesis Methods
This compound can be synthesized through various chemical reactions, including:
- Esterification : Reaction between an acid and an alcohol.
- Oxidation : Conversion of cyclopentanone derivatives into oxo compounds.
These methods highlight the accessibility of this compound for synthetic chemists interested in exploring its properties further.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate | 39163-39-8 | 0.97 |
Ethyl 5-methyl-2,4-dioxohexanoate | 64195-85-3 | 0.97 |
Ethyl 2-cyclopentyl-2-oxoacetate | 33537-18-7 | 0.97 |
Ethyl 2-(3-methyl-2,4,5-trioxocyclopentyl)-2-oxoacetate | 78138-4 | 1.00 |
These comparisons illustrate that while this compound shares structural similarities with other compounds, its unique cyclopentyl structure may influence its reactivity and biological interactions.
Properties
IUPAC Name |
methyl 2-(2-oxocyclopentyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-6-3-2-4-7(6)9/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUFQALZTPBXTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458984 | |
Record name | Methyl 2-(2-oxocyclopentyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4934-95-6 | |
Record name | Methyl 2-(2-oxocyclopentyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.